1-Cyclobutanecarbonyl-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutanecarbonyl-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is a complex organic compound that features a unique combination of cyclobutanecarbonyl and imidazo[1,2-b]pyridazin-6-yloxy groups attached to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific kinases involved in various diseases.
Preparation Methods
The synthesis of 1-Cyclobutanecarbonyl-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core and subsequent functionalization. Common synthetic routes include:
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single step to form the desired product.
Condensation Reactions: These reactions involve the joining of two molecules with the loss of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Tandem Reactions: These reactions involve multiple sequential steps that occur in a single reaction vessel.
Carbon-Hydrogen, Carbon-Carbon, and Carbon-Nitrogen Bond Formation: These reactions involve the formation of new bonds between carbon and hydrogen, carbon and carbon, and carbon and nitrogen atoms.
Chemical Reactions Analysis
1-Cyclobutanecarbonyl-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclobutanecarbonyl-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on various biological pathways and processes.
Medicine: It is investigated for its potential therapeutic applications, particularly in targeting specific kinases involved in diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclobutanecarbonyl-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine involves its interaction with specific molecular targets, such as kinases. These interactions can lead to the inhibition of kinase activity, which in turn affects various cellular pathways involved in cell growth, differentiation, and apoptosis. The compound’s ability to bind to the hinge region of kinases and its selectivity and potency are influenced by substitutions at specific positions on the imidazo[1,2-b]pyridazine core .
Comparison with Similar Compounds
1-Cyclobutanecarbonyl-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine can be compared with other similar compounds, such as:
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities, such as kinase inhibition.
Imidazo[1,2-a]pyridines: These compounds have a similar structure but differ in the position of the nitrogen atoms in the ring system.
Piperidine Derivatives: These compounds share the piperidine ring and may exhibit similar pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N4O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
cyclobutyl-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C17H22N4O2/c22-17(14-2-1-3-14)20-9-6-13(7-10-20)12-23-16-5-4-15-18-8-11-21(15)19-16/h4-5,8,11,13-14H,1-3,6-7,9-10,12H2 |
InChI Key |
FYDWSGCGTWWLDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.